N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a bromophenyl group and a chlorophenoxyacetohydrazide moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out under anhydrous conditions, often using solvents like ethanol or methanol to facilitate the reaction . The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromophenyl and chlorophenoxy groups may enhance the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide stands out due to its unique combination of a furan ring with bromophenyl and chlorophenoxy groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14BrClN2O3 |
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Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C19H14BrClN2O3/c20-14-3-1-13(2-4-14)18-10-9-17(26-18)11-22-23-19(24)12-25-16-7-5-15(21)6-8-16/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
KHFBLUKQNFJPGT-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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